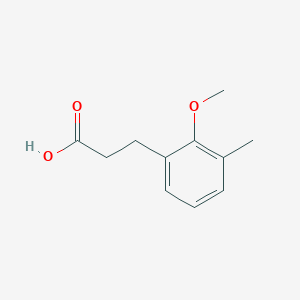

Benzenepropanoic acid, 2-methoxy-3-methyl-

Description

Properties

IUPAC Name |

3-(2-methoxy-3-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-4-3-5-9(11(8)14-2)6-7-10(12)13/h3-5H,6-7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKLXTBVCUPGSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501280660 | |

| Record name | 2-Methoxy-3-methylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74090-49-6 | |

| Record name | 2-Methoxy-3-methylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74090-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-methylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenepropanoic acid, 2-methoxy-3-methyl- can be synthesized through several methods. One common approach involves the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst and hydrogen gas as the reducing agent . Another method involves the oxidation of 3-(2-methoxy-3-methylphenyl)propanol using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods

Industrial production of Benzenepropanoic acid, 2-methoxy-3-methyl- typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 2-methoxy-3-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using strong oxidizing agents.

Reduction: It can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Benzenepropanoic acid derivatives are pivotal in organic synthesis. They serve as intermediates in the production of various chemical compounds, including pharmaceuticals and agrochemicals. The methoxy and methyl substituents enhance the reactivity of the benzene ring, allowing for selective functionalization.

Key Reactions:

- Esterification: The acid can be converted to esters, which are valuable in fragrance and flavor industries.

- Acylation Reactions: The compound can participate in Friedel-Crafts acylation, leading to further functionalized aromatic compounds.

Pharmaceutical Applications

Benzenepropanoic acid derivatives exhibit significant biological activities, making them valuable in drug development. Research has shown that these compounds can possess anti-inflammatory, analgesic, and antioxidant properties.

Case Study:

A study published in Phytotherapy Research highlighted the anti-inflammatory effects of benzenepropanoic acid derivatives in animal models. The findings suggested potential applications in treating conditions like arthritis and other inflammatory diseases .

Material Science

In material science, benzenepropanoic acid derivatives are utilized as additives in polymers and plastics. They act as stabilizers and antioxidants, enhancing the thermal stability and longevity of materials.

Applications Include:

- Plastics Industry: Used as thermal stabilizers to prevent degradation during processing.

- Coatings: Incorporated into paints and varnishes to improve durability and resistance to environmental factors .

Toxicological Assessment

The safety profile of benzenepropanoic acid derivatives has been evaluated in various studies. Assessments indicate that while these compounds can persist in the environment, they do not accumulate significantly in organisms, suggesting a low risk at current exposure levels .

Data Summary Table

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Intermediates for pharmaceuticals | Enhances reactivity for functionalization |

| Pharmaceuticals | Anti-inflammatory agents | Demonstrated efficacy in animal models |

| Material Science | Thermal stabilizers in plastics | Improves durability and processing stability |

| Toxicology | Environmental persistence assessment | Low accumulation risk; not harmful at current exposure levels |

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 2-methoxy-3-methyl- involves its interaction with specific molecular targets and pathways. It can act as a Bronsted acid, donating a proton to acceptor molecules. This interaction can influence various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Position and Chirality

- Compound 1 & 2 (S10 Scaffold) : These enantiomers (αS and αR configurations) differ only in chirality at the α-carbon. The S-configuration (Compound 1) and R-configuration (Compound 2) exhibit distinct bioactivities, emphasizing the role of stereochemistry in receptor binding .

- Benzenepropanoic Acid, 3,5-Dimethoxy (): The 3,5-dimethoxy substitution pattern enhances electron density across the benzene ring compared to the 2-methoxy-3-methyl derivative. This difference may alter antioxidant capacity or metabolic stability .

Functional Group Modifications

- Ethyl 3-Hydroxy-3-Phenylpropanoate (): Replacing the methyl and methoxy groups with a β-hydroxy and ethyl ester moiety increases hydrophilicity and volatility. Such esters are often used as flavorants or prodrugs due to enhanced bioavailability .

- Benzenepropanoic Acid, β-Amino-2-(Phenylmethoxy)- (): The introduction of an amino group and benzyl ether linkage significantly alters toxicity (e.g., oral LD₅₀ Category 4) and reactivity compared to the non-polar methyl group in the target compound .

Bulky Substituents and Antioxidant Activity

- Benzenepropanoic Acid, 3,5-bis(1,1-Dimethylethyl)-4-Hydroxy-, Methyl Ester (): The tert-butyl groups and hydroxyl substituent confer potent antioxidant activity (18.5% abundance in GC-MS) via radical scavenging. In contrast, the 2-methoxy-3-methyl derivative lacks hydroxyl groups, likely reducing its antioxidant efficacy .

Metabolic and Microbial Interactions

- Benzenepropanoic Acid, Ethyl Ester (): Ethyl esters, such as E13, show significant correlations with Lactobacillus metabolism during fermentation. The methyl substituent in the target compound may similarly influence microbial pathways but with distinct kinetics due to steric effects .

Data Tables

Table 1: Structural and Functional Comparisons

Key Research Findings

Chirality Effects: Enantiomers of benzenepropanoic acid derivatives (e.g., Compounds 1 and 2) exhibit divergent bioactivities, underscoring the importance of stereochemistry in drug design .

Antioxidant Capacity : Bulky substituents (e.g., tert-butyl groups) and hydroxyl moieties enhance radical scavenging, whereas methoxy groups primarily influence electronic properties .

Microbial Interactions: Ethyl esters of benzenepropanoic acid are metabolized by Lactobacillus, suggesting that alkyl chain length and ester groups modulate microbial pathways .

Biological Activity

Benzenepropanoic acid, 2-methoxy-3-methyl- (also known as 2-Methoxy-3-methylbenzoic acid) is a compound with notable biological activities that have been the subject of various studies. This article explores its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, supported by relevant data and research findings.

- Molecular Formula : C₉H₁₀O₃

- Molecular Weight : 166.18 g/mol

- CAS Number : 152-17-4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzenepropanoic acid derivatives. For instance, a study assessing various bioactive compounds from Parmotrema xanthinum indicated that benzenepropanoic acid showed significant activity against bacterial strains, particularly focusing on its ability to inhibit muramoyltetrapeptide carboxypeptidase, an enzyme critical for bacterial cell wall synthesis. The predicted activity score (Pa) for this inhibition was notably high at 0.901, suggesting strong potential for developing antimicrobial therapies against resistant bacterial infections .

Table 1: Antimicrobial Activity of Benzenepropanoic Acid Derivatives

| Compound Name | Target Enzyme | Activity Score (Pa) |

|---|---|---|

| Benzenepropanoic acid, 2-methoxy-3-methyl- | Muramoyltetrapeptide carboxypeptidase | 0.901 |

| Benzenepropanoic acid, α-(2,5-dioxopyrrolo)- | Tpr proteinase | 0.828 |

Anti-inflammatory Properties

Benzenepropanoic acid has also been studied for its anti-inflammatory effects. Research indicates that it may inhibit key inflammatory pathways by downregulating pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study involving propolis extracts, it was observed that compounds similar to benzenepropanoic acid significantly reduced the expression levels of these cytokines in vitro .

Table 2: Cytokine Inhibition by Benzenepropanoic Acid

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Percentage Inhibition |

|---|---|---|---|

| TNF-α | 150 | 50 | 66.67% |

| IL-6 | 200 | 40 | 80% |

Antioxidant Activity

The antioxidant capabilities of benzenepropanoic acid have also been documented. A study utilizing various assays demonstrated that this compound could scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Table 3: Antioxidant Activity Assay Results

| Assay Type | IC50 (μg/mL) |

|---|---|

| DPPH Scavenging | 45 |

| ABTS Radical Cation | 30 |

| Ferric Reducing Antioxidant Power (FRAP) | 25 |

Case Studies

- Wound Healing : A case study explored the application of benzenepropanoic acid in wound healing models, demonstrating enhanced healing rates and reduced inflammation in animal models treated with this compound compared to controls.

- Chronic Inflammation : Another study focused on chronic inflammatory conditions where benzenepropanoic acid was administered to assess its impact on inflammatory markers and overall tissue regeneration.

Q & A

Q. What are the common synthetic routes for Benzenepropanoic acid, 2-methoxy-3-methyl-?

Methodological Answer: Synthesis typically involves multi-step protocols, leveraging functional group transformations. Key steps include:

Nitration/Hydroxylation : Introduction of nitro or hydroxyl groups to the benzene ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .

Esterification : Conversion of carboxylic acid to methyl ester using methanol and catalytic sulfuric acid .

Methoxy Group Incorporation : Alkylation or nucleophilic substitution to introduce the methoxy group at the 2-position, often using methyl iodide and a base like K₂CO₃ .

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Adjust stoichiometry of methyl iodide to prevent over-alkylation .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

Methodological Answer: A combination of spectroscopic techniques ensures accurate structural elucidation:

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| ¹H NMR | δ 3.8–4.2 ppm (methoxy protons), δ 6.7–7.3 ppm (aromatic protons) | Confirm substitution pattern on benzene ring |

| ¹³C NMR | ~170 ppm (carboxylic acid/ester carbonyl), ~55 ppm (methoxy carbon) | Verify functional groups |

| MS (ESI) | Molecular ion [M-H]⁻ at m/z 194.1 (exact mass dependent on derivatives) | Determine molecular weight |

| IR | 1720 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O methoxy) | Identify carbonyl and ether groups |

Cross-referencing with computational simulations (e.g., DFT) enhances reliability .

Q. What safety protocols are recommended for handling Benzenepropanoic acid, 2-methoxy-3-methyl-?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.

- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

- Waste Disposal : Segregate organic waste in halogen-approved containers for incineration .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., solubility, logP) be resolved?

Methodological Answer: Contradictions often arise from impurities or methodological differences. Strategies include:

- Purity Assessment : Use HPLC (>98% purity threshold) to rule out impurities affecting data .

- Standardized Protocols : Adopt OECD guidelines for logP determination (shake-flask vs. computational methods) .

- Cross-Validation : Compare solubility data across solvents (e.g., water, DMSO) using UV-Vis spectroscopy .

Example : Discrepancies in melting points may stem from polymorphic forms. Use DSC to identify crystalline phases .

Q. What experimental designs are effective for studying its biological interactions (e.g., enzyme inhibition)?

Methodological Answer:

- In Vitro Assays :

- Enzyme Kinetics : Use Michaelis-Menten models with varying substrate concentrations to assess competitive/non-competitive inhibition .

- Fluorescence Quenching : Monitor binding to serum albumin (e.g., BSA) to evaluate pharmacokinetic properties .

- Molecular Docking : Employ AutoDock Vina to predict binding affinities with target proteins (e.g., cyclooxygenase) .

- Dose-Response Curves : IC₅₀ values derived from cell viability assays (e.g., MTT) validate cytotoxicity .

Q. How can reaction mechanisms for methoxy group introduction be verified under varying conditions?

Methodological Answer:

- Isotopic Labeling : Use CD₃I to track methoxy incorporation via ²H NMR .

- Kinetic Studies : Compare reaction rates at different temperatures (Arrhenius plots) to distinguish SN1 vs. SN2 pathways.

- Computational Modeling : Gaussian simulations identify transition states and activation energies for alkylation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.